1-Methylimidazo[1,5-a]pyridine-3-carbothioamide
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Overview
Description
1-Methylimidazo[1,5-a]pyridine-3-carbothioamide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or transition metal catalysts, to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylimidazo[1,5-a]pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
1-Methylimidazo[1,5-a]pyridine-3-carbothioamide has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methylimidazo[1,5-a]pyridine-3-carbothioamide include other imidazopyridine derivatives, such as:
- 2-Methylimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carbohydrizides .
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development, as it can interact with different molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbothioamide |
InChI |
InChI=1S/C9H9N3S/c1-6-7-4-2-3-5-12(7)9(11-6)8(10)13/h2-5H,1H3,(H2,10,13) |
InChI Key |
SINVAUWTDCTWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C(=S)N |
Origin of Product |
United States |
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